molecular formula C9H11NO2 B143218 4-(Dimethylamino)benzoic acid CAS No. 619-84-1

4-(Dimethylamino)benzoic acid

Cat. No. B143218
CAS RN: 619-84-1
M. Wt: 165.19 g/mol
InChI Key: YDIYEOMDOWUDTJ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzoic acid is a compound that has been studied for various applications, including its dielectric properties, anion recognition, and as a derivative for characterizing oxidized lipids. It has been shown to form intermolecular compounds with urea, exhibiting high dielectric constants and electrical conductivity . Additionally, it has been used as a simple chromogenic and fluorogenic anion host with high selectivity for certain divalent anions . Its derivatives have also been developed for the characterization of oxidized phosphatidylethanolamine lipids .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzoic acid has been achieved from 4-(dimethylamino)benzaldehyde using silver oxide as a catalyst and air as an oxidant, with a reported yield of 75.8% under optimal conditions . This synthesis method is notable for its use of a green synthetic approach, which is important for sustainable chemistry practices.

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzoic acid and its derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) calculations have been employed to understand the vibrational assignments, IR, and Raman scattering activity, as well as to compare experimental and theoretical parameters . The stability of the molecule has been attributed to hyper-conjugative interactions and a hydrogen-bonding network .

Chemical Reactions Analysis

4-(Dimethylamino)benzoic acid has been involved in the formation of intermolecular compounds, such as with urea, which leads to remarkable dielectric properties due to an inter-molecular proton transfer process . It has also been used as a host for anion recognition, showing remarkable affinity and selectivity for certain anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)benzoic acid have been characterized through various techniques. The compound exhibits a melting point of 72.34°C and decomposes at temperatures higher than 193°C . Its dielectric properties have been explored, showing a high dielectric constant and electrical conductivity when coupled with urea . The compound's ability to recognize and selectively bind to specific anions has been demonstrated through UV-vis and fluorescence titrations .

Scientific Research Applications

Applications in Anion Recognition

4-(N,N-Dimethylamino)benzoic acid has been utilized for anion recognition due to its remarkable affinity and selectivity towards divalent anions such as HPO4 2- and SO4 2-. The basicity and charge density of the guest anions are crucial in the selectivity of this compound towards anions (Hou & Kobiro, 2006).

Role in Catalytic Oxidation

The compound has been a subject of interest in studies exploring catalytic oxidation. Specifically, gold nanoparticles in an aqueous medium have been shown to catalyze the oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid, indicating the compound's role in the oxidation process (Krieger & Jagodzinski, 2008).

Involvement in Chemical Oscillations

Research has explored the bromination and oxidation of 4-(N,N-dimethylamino)benzoic acid by acidic bromate, revealing transient oscillations with a long induction time. This provides insight into the chemical behavior and reactions of this compound under specific conditions (Bell & Wang, 2015).

Use in Lipid Analysis

4-(Dimethylamino)benzoic acid has been employed in the development of reagents for lipid analysis. Specifically, deuterium-enriched derivatives of this compound have been used to facilitate the detection and characterization of glycerophosphoethanolamine lipids, aiding in the study of lipid composition and changes (Berry et al., 2009).

Safety And Hazards

4-(Dimethylamino)benzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and not inducing vomiting if swallowed .

properties

IUPAC Name

4-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
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InChI Key

YDIYEOMDOWUDTJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID7060708
Record name Benzoic acid, 4-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS]
Record name 4-(Dimethylamino)benzoic acid
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Vapor Pressure

0.000625 [mmHg]
Record name 4-(Dimethylamino)benzoic acid
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Product Name

4-(Dimethylamino)benzoic acid

CAS RN

619-84-1
Record name 4-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 4-(dimethylamino)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
KA Zemski Berry, WW Turner… - Analytical …, 2009 - ACS Publications
A set of four (D 0 , D 4 , D 6 , and D 10 ) deuterium enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents was developed that react with the …
Number of citations: 40 pubs.acs.org
B Van de Graaf, AJ Hoefnagel… - The Journal of Organic …, 1981 - ACS Publications
The thermodynamic microscopic dissociation constants of the title compoundshave been determined from the two macroscopic constants Kx and K2 and KA, the carboxylic acid …
Number of citations: 52 pubs.acs.org
KAZ Berry, WW Turner… - … Journal of Mass …, 2010 - journals.sagepub.com
Recently, a derivative of PE, namely the 4-(dimethylamino)benzoic acid derivative has been developed with various isotope labeled variants that provided a universal precursor ion …
Number of citations: 15 journals.sagepub.com
CB Aakeröy, J Desper, B Levin - Acta Crystallographica Section C …, 2005 - scripts.iucr.org
Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, C9H11NO2, resulting from the attempted cocrystallization in ethanol of 4-(N,N-dimethylamino)benzoic acid and a mixture …
Number of citations: 10 scripts.iucr.org
S Czarnocki, L Monsigny, M Sienkiewicz… - Molecules, 2021 - mdpi.com
A modular and flexible strategy towards the synthesis of N-heterocyclic carbene (NHC) ligands bearing Brønsted base tags has been proposed and then adopted in the preparation of …
Number of citations: 3 www.mdpi.com
OI Osman, MY Alalem, MM Ali, SA Elroby… - Journal of Renewable …, 2022 - hindawi.com
Solar energy is receiving considerable attention worldwide. Our contribution here focuses on fabricating pN,N-(dimethylamino) benzoic acid (4-DMABA) donor-π-acceptor derivatives …
Number of citations: 3 www.hindawi.com
DAW Bucks, JR McMaster, RH Guy… - Journal of Toxicology …, 1988 - Taylor & Francis
Hydroquinone was found to penetrate readily human forehead skin in vivo following a single topical exposure, in an alcoholic vehicle, of 24 h duration. Percutaneous absorption was …
Number of citations: 40 www.tandfonline.com
RM Krieger, PW Jagodzinski - Journal of molecular structure, 2008 - Elsevier
Absorption spectra collected for samples in aerobic and anaerobic conditions show that gold nanoparticles in an aqueous medium in the presence of dissolved oxygen catalyze the …
Number of citations: 9 www.sciencedirect.com
RM Krieger, PW Jagodzinski - Journal of Molecular Structure, 2008 - Elsevier
Surface-enhanced Raman spectra of 4-(dimethylamino)benzaldehyde mixed with solutions of gold nanoparticles at various values of pH show that oxidation to the corresponding acid …
Number of citations: 3 www.sciencedirect.com
KA Zachariasse, SI Druzhinin, P Mayer… - Chemical Physics …, 2009 - Elsevier
From picosecond decay times of 4-(dimethylamino)benzonitrile (DMABN) and 4-(dimethylamino)benzoic acid ethyl ester (DMABE) in acetonitrile (Ref. [1]), a conclusion on entropy …
Number of citations: 17 www.sciencedirect.com

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